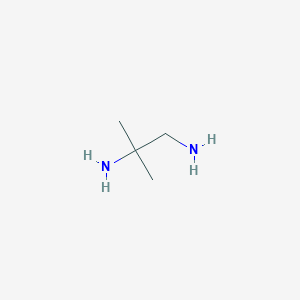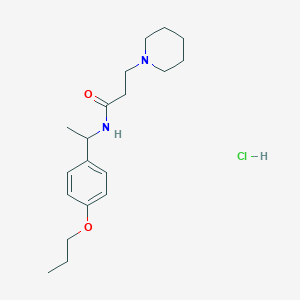
Antileukinate
Vue d'ensemble
Description
Antileukinate est un hexapétide synthétique avec une terminaison amino acétylée et une terminaison carboxyle amidée. Il est connu pour sa capacité à inhiber la liaison des chimiokines CXC au récepteur des chimiokines CXCR2. Cette inhibition empêche la liaison de l'interleukine-8 aux neutrophiles, empêchant ainsi la chimiotaxie des neutrophiles et la libération de bêta-glucuronidase . This compound a montré un potentiel dans la protection contre la pancréatite aiguë et les lésions pulmonaires associées dans les modèles animaux .
Méthodes De Préparation
Antileukinate est synthétisé par synthèse peptidique en phase solide, une méthode couramment utilisée pour la production de peptides. La synthèse implique l'ajout séquentiel d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Les conditions de réaction comprennent généralement l'utilisation de réactifs de couplage tels que le dicyclohexylcarbodiimide et le N-hydroxybenzotriazole pour faciliter la formation de liaisons peptidiques . Après l'assemblage de la chaîne peptidique, le produit final est clivé de la résine et purifié par chromatographie liquide haute performance .
Analyse Des Réactions Chimiques
Antileukinate subit diverses réactions chimiques, notamment :
Oxydation : Le résidu cystéine dans l'this compound peut subir une oxydation pour former une liaison disulfure.
Réduction : La liaison disulfure formée pendant l'oxydation peut être réduite en groupes thiol libres à l'aide d'agents réducteurs tels que le dithiothréitol.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène pour l'oxydation et des agents réducteurs comme le dithiothréitol pour la réduction. Les principaux produits formés à partir de ces réactions comprennent les peptides liés par disulfure et les peptides réduits avec des groupes thiol libres .
Applications de la recherche scientifique
This compound a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme outil pour étudier les interactions de liaison entre les chimiokines et leurs récepteurs.
Biologie : this compound est utilisé pour étudier le rôle des chimiokines dans la chimiotaxie des neutrophiles et l'inflammation.
Médecine : Il a des applications thérapeutiques potentielles dans le traitement des maladies inflammatoires telles que la pancréatite aiguë et les lésions pulmonaires.
Industrie : This compound peut être utilisé dans le développement de nouveaux médicaments anti-inflammatoires
Mécanisme d'action
This compound exerce ses effets en se liant au récepteur des chimiokines CXCR2, inhibant ainsi la liaison des chimiokines CXC telles que l'interleukine-8. Cette inhibition empêche l'activation et la migration des neutrophiles vers les sites d'inflammation. Les cibles moléculaires impliquées dans ce mécanisme comprennent le récepteur des chimiokines CXCR2 et les chimiokines CXC .
Applications De Recherche Scientifique
Antileukinate has several scientific research applications:
Chemistry: It is used as a tool to study the binding interactions between chemokines and their receptors.
Biology: this compound is used to investigate the role of chemokines in neutrophil chemotaxis and inflammation.
Medicine: It has potential therapeutic applications in treating inflammatory diseases such as acute pancreatitis and lung injury.
Industry: This compound can be used in the development of new anti-inflammatory drugs
Mécanisme D'action
Antileukinate exerts its effects by binding to the chemokine receptor CXCR2, thereby inhibiting the binding of CXC chemokines such as interleukin-8. This inhibition prevents the activation and migration of neutrophils to sites of inflammation. The molecular targets involved in this mechanism include the chemokine receptor CXCR2 and the CXC chemokines .
Comparaison Avec Des Composés Similaires
Antileukinate est unique en sa capacité à inhiber spécifiquement la liaison des chimiokines CXC au récepteur des chimiokines CXCR2. Des composés similaires comprennent :
SB225002 : Un autre antagoniste du CXCR2 qui inhibe la chimiotaxie des neutrophiles.
Reparixin : Un inhibiteur non peptidique du CXCR2 utilisé dans des essais cliniques pour les maladies inflammatoires.
This compound se distingue par sa nature peptidique et son inhibition spécifique de la liaison de l'interleukine-8 aux neutrophiles .
Propriétés
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H66N18O7S/c1-24(64)58-32(14-7-17-54-44(49)50)38(66)60-33(15-8-18-55-45(51)52)39(67)61-34(19-25-21-56-29-11-4-2-9-27(25)29)40(68)62-35(20-26-22-57-30-12-5-3-10-28(26)30)41(69)63-36(23-71)42(70)59-31(37(46)65)13-6-16-53-43(47)48/h2-5,9-12,21-22,31-36,56-57,71H,6-8,13-20,23H2,1H3,(H2,46,65)(H,58,64)(H,59,70)(H,60,66)(H,61,67)(H,62,68)(H,63,69)(H4,47,48,53)(H4,49,50,54)(H4,51,52,55)/t31-,32-,33-,34-,35-,36-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRBFNYUBYTVIQ-NGTAMTFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CS)C(=O)NC(CCCN=C(N)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H66N18O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1003.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine](/img/structure/B52406.png)




![[3'aS-(3'aalpha,4'alpha,6'aalpha)]-Hexahydro-5,5-dimethyl-5'-oxo-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carbo](/img/structure/B52414.png)

![cis-Bicyclo[3.3.0]octane-3,7-dione-3,7-bis(2',2'-dimethylpropylidene) Diketal](/img/structure/B52416.png)


![5-Methyl-1-azabicyclo[2.2.1]heptan-3-one](/img/structure/B52421.png)
